molecular formula C16H23NO3S B4503355 4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide

4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4503355
M. Wt: 309.4 g/mol
InChI Key: DUKHKIWLSJMBPM-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-benzyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide is 309.13986477 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Chemistry Applications

Piperidine derivatives are known for their nucleophilic substitution reactions, which are foundational in creating compounds with potential therapeutic activities. For example, the reaction of piperidine with nitrobenzene derivatives in benzene yields products through a mechanism that involves rapid expulsion of the nitro-group, indicative of piperidine's role in facilitating specific organic transformations (Pietra & Vitali, 1972). This reactivity is crucial in synthesizing novel compounds that could have applications ranging from pharmaceuticals to materials science.

Thiophene Chemistry Applications

Thiophene derivatives exhibit a wide range of biological activities and are present in many natural and unnatural compounds. Their applications extend to medicinal chemistry, where they are utilized for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophenes are also integral to the development of drugs like Cefoxitin, Cephalothin, and Raltitrexed, showcasing their importance in pharmaceutical research (Xuan, 2020). Beyond medicinal applications, thiophenes have been used in organic materials due to their electronic properties, highlighting their role in developing advanced materials and agrochemicals.

Synthesis and Pharmacological Implications

The compound's thiophene moiety suggests potential in synthesizing structurally novel heterocycles, which could lead to the discovery of new drugs with improved pharmacological profiles. Research into thiophene analogs of known carcinogens indicates the significance of thiophene derivatives in evaluating potential carcinogenicity and developing safer compounds with similar or enhanced therapeutic effects (Ashby et al., 1978).

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-16-12-21(19,20)11-15(16)17-8-6-14(7-9-17)10-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHKIWLSJMBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 2
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 4
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 5
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 6
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide

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